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Compound of Interest

Compound Name: 3-Amino-5-bromopyridin-4-ol

Cat. No.: B3021550 Get Quote

An In-depth Technical Guide to the Prospective Synthesis of 3-Amino-5-bromopyridin-4-ol

Introduction
3-Amino-5-bromopyridin-4-ol is a substituted pyridine derivative with potential applications as

a versatile building block in medicinal chemistry and materials science. Its trifunctional nature,

featuring amino, bromo, and hydroxyl groups on the pyridine scaffold, offers multiple points for

further chemical modification. This guide, intended for researchers and professionals in drug

development and organic synthesis, outlines a plausible and scientifically-grounded synthetic

pathway to this target molecule. While a direct, documented synthesis is not readily available in

the current literature, the proposed route is designed based on established principles of

pyridine chemistry and analogous transformations.

The core of our synthetic strategy involves a multi-step process beginning with a commercially

available starting material, 4-hydroxypyridine. The pathway is designed to sequentially

introduce the required nitro, bromo, and finally, the amino functionalities in a regioselective

manner. This document provides a detailed narrative of the synthetic logic, step-by-step

experimental protocols, and visual aids to facilitate a comprehensive understanding of the

proposed synthesis.

Proposed Synthetic Pathway Overview
The proposed synthesis of 3-amino-5-bromopyridin-4-ol is a three-step process commencing

with 4-hydroxypyridine. The sequence is as follows:
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Nitration of 4-hydroxypyridine to yield 4-hydroxy-3-nitropyridine.

Bromination of 4-hydroxy-3-nitropyridine to afford 5-bromo-4-hydroxy-3-nitropyridine.

Reduction of the nitro group in 5-bromo-4-hydroxy-3-nitropyridine to obtain the final product,

3-amino-5-bromopyridin-4-ol.

This strategic approach is designed to control the regiochemistry of the substitutions,

leveraging the directing effects of the functional groups present on the pyridine ring at each

stage.

4-Hydroxypyridine 4-Hydroxy-3-nitropyridineNitration 5-Bromo-4-hydroxy-3-nitropyridineBromination 3-Amino-5-bromopyridin-4-olReduction

Click to download full resolution via product page

Figure 1: Proposed synthetic pathway for 3-amino-5-bromopyridin-4-ol.

Part 1: Synthesis of 4-Hydroxy-3-nitropyridine
Scientific Rationale
The initial step involves the electrophilic nitration of 4-hydroxypyridine. The hydroxyl group at

the 4-position is an activating, ortho-para directing group. However, the pyridine nitrogen is a

strong deactivating group, particularly at the ortho (2 and 6) positions. Consequently,

electrophilic substitution is favored at the 3- and 5-positions. By carefully controlling the

reaction conditions, mono-nitration can be selectively achieved at the 3-position. The synthesis

of this intermediate is a known procedure.[1]

Experimental Protocol
Materials and Reagents:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles

4-Hydroxypyridine 95.10 10.0 g 0.105

Sulfuric Acid (98%) 98.08 50 mL -

Nitric Acid (70%) 63.01 10 mL -

Ice - 200 g -

Sodium Bicarbonate 84.01 As needed -

Procedure:

In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, add

50 mL of concentrated sulfuric acid.

Cool the flask in an ice-salt bath to 0-5 °C.

Slowly add 10.0 g (0.105 mol) of 4-hydroxypyridine to the cold sulfuric acid with constant

stirring. Ensure the temperature does not exceed 10 °C.

Once the 4-hydroxypyridine is completely dissolved, add 10 mL of concentrated nitric acid

dropwise via the dropping funnel over 30 minutes, maintaining the temperature between 0-5

°C.

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2

hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous

stirring.

Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate

solution until the pH is approximately 7. A yellow precipitate will form.

Collect the precipitate by vacuum filtration and wash with cold water.
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Dry the solid in a vacuum oven at 50 °C to yield 4-hydroxy-3-nitropyridine.

Part 2: Synthesis of 5-Bromo-4-hydroxy-3-
nitropyridine
Scientific Rationale
The second step is the bromination of 4-hydroxy-3-nitropyridine. In this intermediate, the

hydroxyl group is a strongly activating ortho-para director, while the nitro group is a deactivating

meta-director. Both functional groups direct the incoming electrophile (bromine) to the 5-

position. This concerted directing effect should lead to a high regioselectivity for the desired

product. The synthesis of the closely related 5-bromo-2-methoxy-4-methyl-3-nitropyridine from

a substituted nitropyridine has been documented, supporting the feasibility of this

transformation.[2][3]

Experimental Protocol
Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

4-Hydroxy-3-

nitropyridine
140.08 10.0 g 0.071

Acetic Acid 60.05 100 mL -

Bromine 159.81 3.8 mL (11.9 g) 0.074

Sodium Thiosulfate 158.11 As needed -

Procedure:

In a 250 mL three-necked flask, dissolve 10.0 g (0.071 mol) of 4-hydroxy-3-nitropyridine in

100 mL of glacial acetic acid.

In a dropping funnel, place 3.8 mL (0.074 mol) of bromine.
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Add the bromine dropwise to the solution of 4-hydroxy-3-nitropyridine at room temperature

over 30 minutes with constant stirring.

After the addition is complete, heat the reaction mixture to 60 °C and maintain for 3 hours.

Monitor the reaction by TLC.

After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL

of cold water. A precipitate will form.

Collect the solid by vacuum filtration and wash with water.

To remove any unreacted bromine, wash the solid with a dilute solution of sodium thiosulfate,

followed by water.

Dry the product, 5-bromo-4-hydroxy-3-nitropyridine, in a vacuum oven.[4]

Part 3: Synthesis of 3-Amino-5-bromopyridin-4-ol
Scientific Rationale
The final step is the reduction of the nitro group in 5-bromo-4-hydroxy-3-nitropyridine to an

amino group. This is a standard transformation in organic synthesis. Catalytic hydrogenation

using palladium on carbon (Pd/C) is a common and effective method for the reduction of

aromatic nitro groups.[1] This method is generally high-yielding and proceeds under mild

conditions, which should preserve the bromo and hydroxyl functionalities.

Experimental Protocol
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Reaction Setup

Hydrogenation

Work-up

Dissolve 5-bromo-4-hydroxy-3-nitropyridine
in Methanol

Add 10% Pd/C catalyst

Purge reaction vessel with H2 gas

Stir under H2 atmosphere at RT

Filter through Celite to remove Pd/C

Concentrate filtrate under reduced pressure

Purify by recrystallization or chromatography

Click to download full resolution via product page

Figure 2: Workflow for the reduction of 5-bromo-4-hydroxy-3-nitropyridine.

Materials and Reagents:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles

5-Bromo-4-hydroxy-3-

nitropyridine
219.00 10.0 g 0.046

Methanol 32.04 200 mL -

10% Palladium on

Carbon (Pd/C)
- 1.0 g -

Hydrogen Gas (H₂) 2.02 Balloon or cylinder -

Celite - As needed -

Procedure:

To a 500 mL flask, add 10.0 g (0.046 mol) of 5-bromo-4-hydroxy-3-nitropyridine and 200 mL

of methanol.

Carefully add 1.0 g of 10% Pd/C catalyst to the flask.

Secure a hydrogen-filled balloon to the flask or connect it to a hydrogen gas cylinder.

Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere.

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

Monitor the reaction progress by TLC until the starting material is completely consumed.

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove

the Pd/C catalyst. Wash the Celite pad with methanol.

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Purify the crude 3-amino-5-bromopyridin-4-ol by recrystallization from a suitable solvent

system (e.g., ethanol/water) or by column chromatography to yield the final product.

Conclusion
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This guide presents a viable, albeit prospective, synthetic pathway for 3-amino-5-
bromopyridin-4-ol. The proposed three-step synthesis is grounded in well-established

chemical principles and supported by analogous reactions found in the literature. Each step

has been detailed with a clear scientific rationale and a comprehensive experimental protocol

to aid researchers in their synthetic endeavors. While this pathway requires experimental

validation, it provides a strong and logical starting point for the efficient and regioselective

synthesis of this valuable chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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